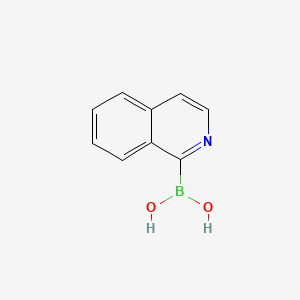

Isoquinolin-1-ylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

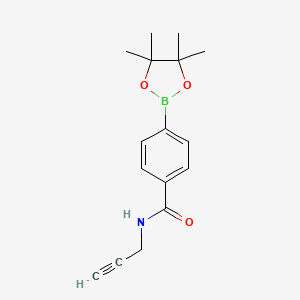

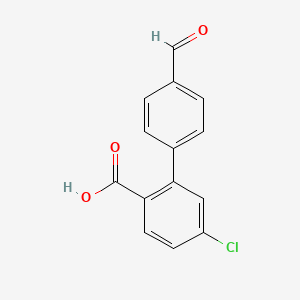

Isoquinolin-1-ylboronic acid is a chemical compound used for pharmaceutical testing . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups .

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention from chemists and pharmacologists over recent years . Efficient synthesis methods have been developed, including metal catalysts and catalyst-free processes in water . These methods provide creative inspiration and expand novel ideas for researchers in this field .Molecular Structure Analysis

Isoquinolin-1-ylboronic acid has a molecular formula of C9H8BNO2 . Its molecular weight is 172.98 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in a cyclic structure .Chemical Reactions Analysis

Boronic acid-based compounds, like Isoquinolin-1-ylboronic acid, have been studied for their chemical reactions. One of the best-studied reactions is the boronic acid (BA)-mediated cis-diol conjugation . This reaction has inspired the exploration of novel chemistries using boron .Physical And Chemical Properties Analysis

Isoquinolin-1-ylboronic acid has a density of 1.3±0.1 g/cm3 and a boiling point of 419.1±37.0 °C at 760 mmHg . It is recommended to be stored in an inert atmosphere, under -20°C .Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Compounds

Isoquinolin-1-ylboronic acid derivatives serve as crucial intermediates in the synthesis of complex organic molecules. For instance, they have been utilized in the microwave-assisted Suzuki cross-coupling reactions to prepare new biquinoline derivatives, which are valuable in various chemical and pharmacological studies (Broch, Anizon, & Moreau, 2008). Additionally, these derivatives have facilitated the development of novel fluorophores for labeling nucleosides, indicating their importance in biochemical labeling and imaging applications (Singh & Singh, 2007).

Development of Fluorescent Probes

Isoquinolin-1-ylboronic acid derivatives are instrumental in creating fluorescent probes for biological and chemical sensing. A notable application includes the development of novel fluorophores with high fluorescence signals and enhanced hybridization affinity for oligodeoxyribonucleotides, which are crucial for genetic studies and diagnostic applications (Singh & Singh, 2007). Another research demonstrated the use of these derivatives in synthesizing a pH fluorescent probe, offering a new tool for monitoring pH fluctuations in biological systems, thus contributing significantly to cellular and molecular biology (Jiao et al., 2019).

Safety And Hazards

The safety data sheet for Isoquinolin-1-ylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Direcciones Futuras

While specific future directions for Isoquinolin-1-ylboronic acid are not mentioned in the literature, the field of isoquinoline synthesis is a hot topic in organic and medicinal chemistry that needs development of new strategies . The exploration of novel chemistries using boron, such as in boronic acid-based compounds, is also an area of interest .

Propiedades

IUPAC Name |

isoquinolin-1-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,12-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUIQFODKHOTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC2=CC=CC=C12)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-1-ylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Amino[2,1'-azobisnaphthalene]](/img/structure/B572623.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)

![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)